molecular formula C11H14O2 B13343563 Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol

Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol

Cat. No.: B13343563
M. Wt: 178.23 g/mol
InChI Key: XVVIUIRIUFPGAG-ONGXEEELSA-N
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Description

Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol is a cyclopropyl derivative with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 3-methoxybenzyl chloride with a cyclopropyl Grignard reagent under anhydrous conditions to form the desired cyclopropylmethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • **(1R,2R)-2-(3-hydroxyphenyl)cyclopropyl)methanol
  • **(1R,2R)-2-(3-methylphenyl)cyclopropyl)methanol
  • **(1R,2R)-2-(3-chlorophenyl)cyclopropyl)methanol

Uniqueness

Rel-((1R,2R)-2-(3-methoxyphenyl)cyclopropyl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O2/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3/t9-,11-/m0/s1

InChI Key

XVVIUIRIUFPGAG-ONGXEEELSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2C[C@H]2CO

Canonical SMILES

COC1=CC=CC(=C1)C2CC2CO

Origin of Product

United States

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